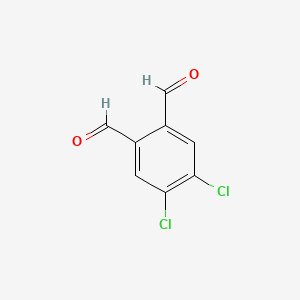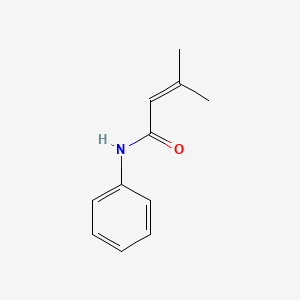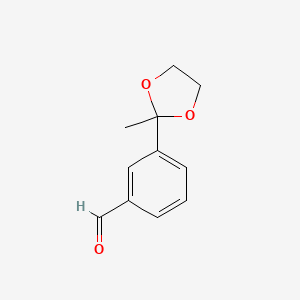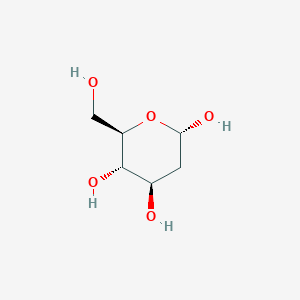
61R00HG0GB
概要
説明
The compound 61R00HG0GB alpha-D-2-deoxyglucopyranose , is a derivative of glucose where the hydroxyl group at the second carbon is replaced by a hydrogen atom. This modification results in a compound with the molecular formula C6H12O5 and a molecular weight of 164.1565 . It is a stereochemically defined molecule with four stereocenters.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-2-deoxyglucopyranose typically involves the reduction of glucose derivatives. One common method is the reduction of 2-deoxy-D-glucose using sodium borohydride in an aqueous solution. The reaction is carried out at room temperature, and the product is purified through crystallization .
Industrial Production Methods: Industrial production of alpha-D-2-deoxyglucopyranose involves the enzymatic reduction of glucose derivatives. Enzymes such as glucose oxidase and catalase are used to selectively reduce the hydroxyl group at the second carbon, resulting in the formation of alpha-D-2-deoxyglucopyranose. This method is preferred due to its high yield and specificity .
化学反応の分析
Types of Reactions: Alpha-D-2-deoxyglucopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-deoxy-D-gluconic acid using oxidizing agents such as potassium permanganate.
Reduction: Further reduction can yield 2-deoxy-D-glucitol.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an aqueous solution.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: 2-deoxy-D-gluconic acid.
Reduction: 2-deoxy-D-glucitol.
Substitution: Halogenated derivatives of alpha-D-2-deoxyglucopyranose.
科学的研究の応用
Alpha-D-2-deoxyglucopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases.
Medicine: It is investigated for its potential use in drug delivery systems and as a diagnostic tool for detecting metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical syntheses .
作用機序
The mechanism of action of alpha-D-2-deoxyglucopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a competitive inhibitor for certain glycosidases, preventing the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .
類似化合物との比較
2-deoxy-D-glucose: A closely related compound with similar inhibitory effects on glycosidases.
D-glucose: The parent compound from which alpha-D-2-deoxyglucopyranose is derived.
2-deoxy-D-glucitol: A reduced form of alpha-D-2-deoxyglucopyranose.
Uniqueness: Alpha-D-2-deoxyglucopyranose is unique due to its specific stereochemistry and the absence of a hydroxyl group at the second carbon. This structural difference imparts distinct chemical and biological properties, making it valuable for specific research applications .
特性
IUPAC Name |
(2S,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5+,6+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-ZXXMMSQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13299-15-5 | |
| Record name | alpha-D-2-Deoxyglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .ALPHA.-D-2-DEOXYGLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61R00HG0GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


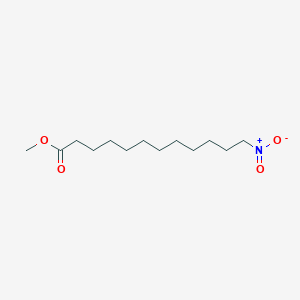

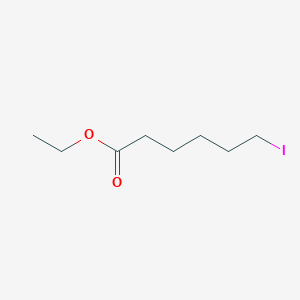
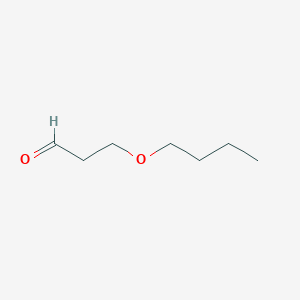

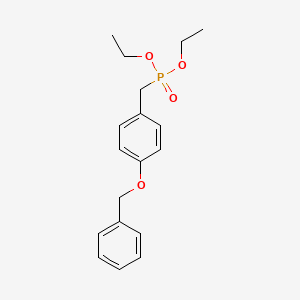
![N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B3046884.png)
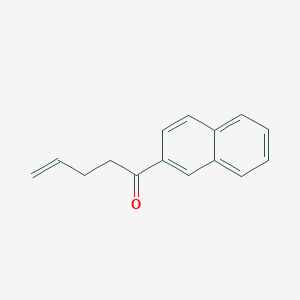

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3046889.png)
